4-Bromo-1-benzothiophene-2-sulfonyl fluoride
Description
4-Bromo-1-benzothiophene-2-sulfonyl fluoride (molecular formula: C₈H₄BrFO₂S₂; molecular weight: 311.60 g/mol) is a halogenated benzothiophene derivative featuring a sulfonyl fluoride group at the 2-position and a bromine substituent at the 4-position of the benzothiophene core. The benzothiophene scaffold provides a planar aromatic system with sulfur contributing to electronic properties distinct from oxygen-containing analogs like benzofurans. Sulfonyl fluorides are renowned for their stability and utility in click chemistry, proteomics, and covalent inhibitor design due to their selective reactivity with nucleophiles (e.g., serine hydrolases) .
Properties
IUPAC Name |
4-bromo-1-benzothiophene-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2S2/c9-6-2-1-3-7-5(6)4-8(13-7)14(10,11)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBROTWLHRYKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)S(=O)(=O)F)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-benzothiophene-2-sulfonyl fluoride typically involves the bromination of benzothiophene followed by sulfonylation and fluorination. One common method includes the use of bromine and a suitable catalyst to introduce the bromine atom into the benzothiophene ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar steps as laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to ensure efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-benzothiophene-2-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfur atom in the sulfonyl group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-1-benzothiophene-2-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-benzothiophene-2-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or other proteins, affecting cellular pathways and processes .
Comparison with Similar Compounds
Core Heterocycle Comparison: Benzothiophene vs. Benzofuran
Compound : 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran ()
- Core Structure : Benzofuran (oxygen atom in the heterocycle).
- Substituents : Bromine at position 5, 4-fluorophenyl at position 2, and methylsulfinyl at position 3.
- Key Differences :
- The sulfur in benzothiophene increases electron delocalization compared to benzofuran’s oxygen, altering reactivity and binding affinity in biological systems.
- Benzofurans are more prevalent in natural products and exhibit diverse pharmacological activities (e.g., antimicrobial, anticancer), whereas benzothiophenes are often leveraged in synthetic chemistry for their stability and sulfur-mediated interactions .
Sulfonyl Halide Derivatives
Compound : 4-Bromo-1-benzothiophene-2-sulfonyl chloride ()
- Functional Group : Sulfonyl chloride (-SO₂Cl) vs. sulfonyl fluoride (-SO₂F).
- Key Differences :
- Reactivity : Sulfonyl fluorides are less reactive toward hydrolysis than chlorides, making them preferable for aqueous applications.
- Stability : Fluorides exhibit superior thermal and hydrolytic stability, critical for storage and in vivo applications.
- Applications : Chlorides are intermediates in synthesizing sulfonamides, while fluorides are used in activity-based protein profiling (ABPP) .
Compound : 4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride ()
- Core Structure : Biphenyl system vs. benzothiophene.
- Substituents : Bromine and fluorine on biphenyl, sulfonyl chloride at position 4.
- Key Differences :
- The biphenyl system offers greater conformational flexibility, whereas benzothiophene’s fused ring enforces planarity, influencing π-π stacking in crystal structures.
- Sulfonyl chlorides in biphenyl systems are often precursors for agrochemicals, contrasting with benzothiophene sulfonyl fluorides’ niche in medicinal chemistry .
Bromine Substitution Patterns
Compound : 3-(Pyridine-2-carbonyl)benzenesulfonyl chloride ()
- Substituents : Pyridine-carbonyl group at position 3 of benzene.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : The sulfonyl fluoride group in the target compound shows 10-fold slower hydrolysis rates compared to sulfonyl chlorides, enhancing its utility in biological assays .
- Pharmacological Potential: Benzothiophene derivatives exhibit higher selectivity for tyrosine kinases compared to benzofurans, attributed to sulfur’s electronegativity and steric profile .
- Synthetic Challenges : Bromine at the 4-position of benzothiophene complicates direct functionalization, necessitating palladium-catalyzed cross-coupling for further derivatization .
Notes
- Sulfonyl fluorides’ stability makes them preferable for long-term storage, whereas chlorides require anhydrous conditions .
Biological Activity
4-Bromo-1-benzothiophene-2-sulfonyl fluoride (CAS No. 2219376-23-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a bromine atom and a sulfonyl fluoride group, which contribute to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation reactions, making it a versatile building block in organic synthesis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various pathogens. Its efficacy has been evaluated through minimum inhibitory concentration (MIC) assays.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to affect key signaling pathways involved in tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Mechanism of Action | Modulates enzyme activity |
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of antimicrobial action.
- Receptor Modulation : The compound may also act as a modulator of various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with MIC values below 10 µg/mL .
- Cancer Cell Proliferation : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Research exploring the mechanism revealed that the compound inhibits specific kinases involved in cancer cell signaling, thereby disrupting pathways crucial for cell survival and proliferation .
Q & A
Q. Table 1: Key Reaction Conditions for Sulfonyl Fluoride Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br, FeCl, DCM, 0°C | 85 | |
| Sulfonation | ClSOH, 80°C, 4h | 78 | |
| Fluorination | KF, DMF, N, 24h | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
